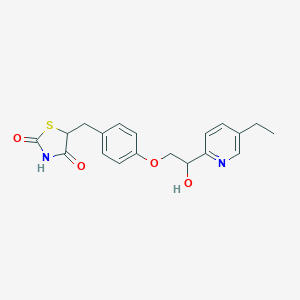

5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione

Overview

Description

The compound “5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione” is a chemical with the molecular formula C19H18N2O3S . It’s also known by other names such as delta2-pioglitazone .

Synthesis Analysis

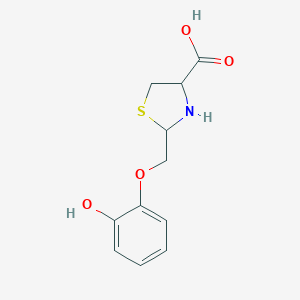

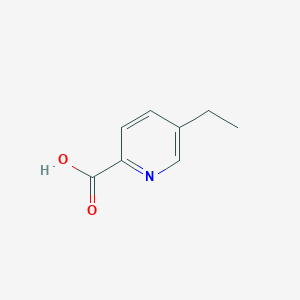

The synthesis of a similar compound, 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3- (phenylsulfonyl) thiazolidine-2,4-dione, was reported in a study . The process involved reacting thiazolidine with benzene sulfonyl chloride .Molecular Structure Analysis

The thiazolidine ring in this compound makes dihedral angles of 46.97 (8) and 7.19 (9)° with the pyridine and benzene rings, respectively . The intramolecular structure is stabilized by a weak C—H…S hydrogen bond, which generates a S (6) graph-set motif, and a weak C—H…O contact .Chemical Reactions Analysis

The compound has been used in a study to evaluate its effects against high-fat diet (HFD)-induced diabesity via interaction with the CB1 receptor . The study involved a molecular docking study for CB1 antagonistic potential .Physical And Chemical Properties Analysis

The compound has a molecular weight of 354.4 g/mol . Its IUPAC name is (5 E )-5- [ [4- [2- (5-ethylpyridin-2-yl)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione .Scientific Research Applications

Anticancer Research

Thiazolidine derivatives, including our compound of interest, have been studied for their potential anticancer properties. They can interact with various biological targets and may inhibit the growth of cancer cells. Research has focused on synthesizing novel thiazolidine derivatives and evaluating their efficacy against different cancer cell lines, aiming to develop new chemotherapeutic agents .

Antimicrobial Activity

The thiazolidine ring is known to exhibit antimicrobial properties. Scientists have been exploring the use of thiazolidine derivatives as a scaffold for developing new antibiotics that can combat resistant strains of bacteria and other pathogens .

Anti-inflammatory Applications

Due to the anti-inflammatory properties of thiazolidine derivatives, they are being researched for the treatment of inflammatory diseases. By modulating inflammatory pathways, these compounds could provide therapeutic benefits in conditions such as arthritis and asthma .

Neuroprotective Effects

Research has indicated that thiazolidine derivatives may offer neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. The focus is on understanding how these compounds can protect neuronal cells from damage .

Antioxidant Properties

The sulfur atom in the thiazolidine ring imparts antioxidant properties to these compounds. They are being studied for their ability to neutralize free radicals and reduce oxidative stress, which is implicated in various diseases .

Corrosion Inhibition

Interestingly, thiazolidine derivatives have been applied in the field of materials science as corrosion inhibitors. For instance, our compound has been tested as a potential inhibitor for the corrosion of mild steel in sulfuric acid medium, showing promising results in protecting metal surfaces .

Drug Design and Probe Development

Thiazolidine derivatives are valuable in drug design due to their pharmacological diversity. They are used as probes to study biological systems and as vehicles in the synthesis of organic combinations with enhanced pharmacological properties .

Green Chemistry and Catalysis

The synthesis of thiazolidine derivatives aligns with the principles of green chemistry, aiming to reduce waste and improve efficiency. Researchers are employing green synthetic approaches and nano-catalysis to produce these compounds with better selectivity and pharmacokinetic activity .

Mechanism of Action

The compound’s mechanism of action is suggested to be through CB1 antagonism, which alleviates diverse pathological incidents of diabesity . The compound showed significant ability to ameliorate diversity by the underlying mechanisms of minimizing oxidative stress, regularizing the lipid profile, and reducing pro-inflammatory cytokines .

properties

IUPAC Name |

5-[[4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,16-17,22H,2,9,11H2,1H3,(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTFRGFLVHAYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432066 | |

| Record name | Hydroxy Pioglitazone (M-II) (Mixture of Diastereomers) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione | |

CAS RN |

101931-00-4 | |

| Record name | 2-Hydroxypioglitazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101931004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy Pioglitazone (M-II) (Mixture of Diastereomers) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYPIOGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M77TY40AOT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

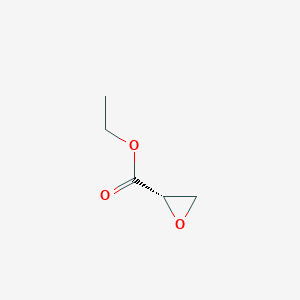

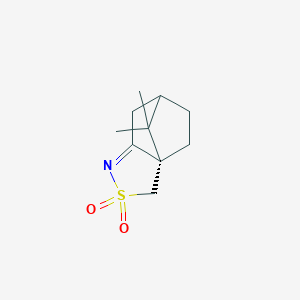

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

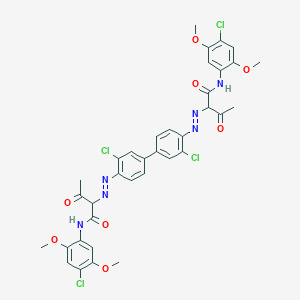

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B21272.png)

![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)

![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)

![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)